N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a chloro-substituent, a dimethylaminoethyl group, and a phenylsulfonylbutanamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The chloro-substituted benzothiazole can be synthesized through the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form phenylsulfonic acid.
Reduction: : The chloro-substituent can be reduced to form an amino group.
Substitution: : The dimethylaminoethyl group can undergo nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Oxidation: : Phenylsulfonic acid
Reduction: : Chloro-substituted benzothiazole with an amino group
Substitution: : Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, while the dimethylaminoethyl group can influence the compound's solubility and bioavailability. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzothiazole derivatives or compounds with similar substituents. the presence of both the chloro-substituent and the phenylsulfonyl group sets it apart. Other similar compounds might include:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
N-(2-(dimethylamino)ethyl)benzothiazole-2-carboxamide
4-(phenylsulfonyl)butanamide
These compounds may have similar applications but differ in their chemical structure and potential biological activity.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. Its complex structure, featuring a benzo[d]thiazole moiety, dimethylaminoethyl side chain, and phenylsulfonyl group, suggests a diverse range of biological activities.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Biological Activities
Research has demonstrated that this compound exhibits a broad spectrum of biological activities:
- Anti-inflammatory Activity : The inhibition of COX enzymes results in decreased inflammation, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that derivatives of benzo[d]thiazole compounds can possess antibacterial and antifungal properties .
- Neuroprotective Properties : Some studies suggest that related compounds have shown neuroprotective effects in models of ischemia/reperfusion injury .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Broad-spectrum activity against pathogens | |
Neuroprotective | Protection against neuronal injury |
Case Study: Neuroprotective Effects
In a study focusing on neuroprotective properties, derivatives similar to this compound were tested for their ability to scavenge reactive oxygen species (ROS). Compounds demonstrated significant attenuation of neuronal injury during ischemic conditions, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of various benzothiazole derivatives. The minimal inhibitory concentration (MIC) for several compounds was determined, revealing effective inhibition against multiple bacterial strains at concentrations as low as 50 μg/mL .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)12-13-25(21-23-18-11-10-16(22)15-19(18)29-21)20(26)9-6-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCUEKUZPEEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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